Lipophilicity (XLogP3-AA): Furan vs. Benzofuran Comparator
The target compound records an XLogP3-AA of 1.5, placing it within the optimal lipophilicity range (1–3) for oral bioavailability per Lipinski's rule-of-five. In contrast, its closest benzofuran analog (methyl 4-((2-(benzofuran-2-yl)-2-methoxyethyl)carbamoyl)benzoate, CAS 2034420-79-4) exhibits an XLogP3-AA of 2.9, which is 1.4 log units higher . This difference corresponds to an approximately 25-fold increase in the octanol–water partition coefficient, predicting substantially lower aqueous solubility and higher non-specific binding for the benzofuran variant.
| Evidence Dimension | XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | Methyl 4-((2-(benzofuran-2-yl)-2-methoxyethyl)carbamoyl)benzoate: XLogP3-AA = 2.9 |
| Quantified Difference | Δ = +1.4 log units (approximately 25-fold increase in lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (release 2021.05.07) |
Why This Matters
Lower lipophilicity translates to better aqueous solubility and reduced non-specific protein binding, critical for accurate in vitro assay interpretation and in vivo formulation.
- [1] PubChem Compound Summary for CID 76149937, Methyl 4-{[2-(furan-2-yl)-2-methoxyethyl]carbamoyl}benzoate. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 121021269, Methyl 4-((2-(benzofuran-2-yl)-2-methoxyethyl)carbamoyl)benzoate. National Center for Biotechnology Information (2025). View Source
